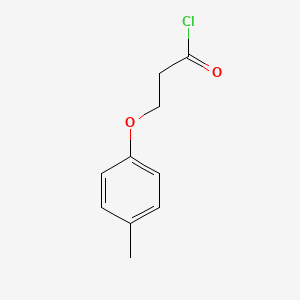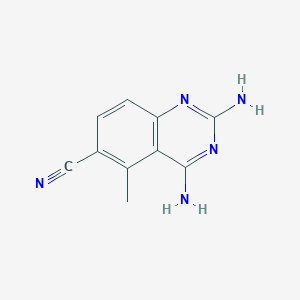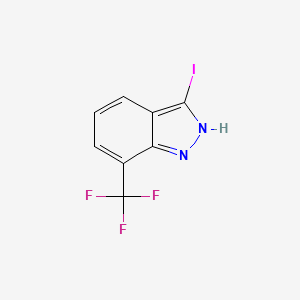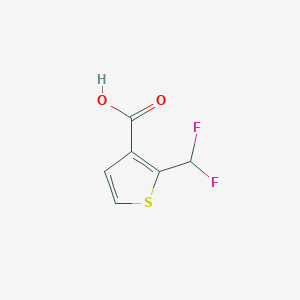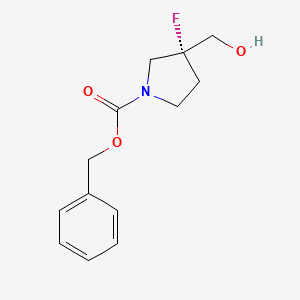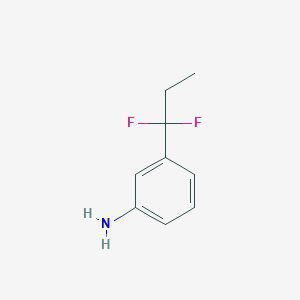
3-(1,1-Difluoropropyl)aniline
描述
3-(1,1-Difluoropropyl)aniline is an organic compound with the molecular formula C9H11F2N It is a derivative of aniline, where the aniline ring is substituted with a 1,1-difluoropropyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoropropyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with 1,1-difluoropropyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve aniline in a suitable solvent such as ethanol or acetonitrile.
- Add a base such as potassium carbonate or sodium hydroxide to the solution.
- Slowly add 1,1-difluoropropyl bromide to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve reaction efficiency, yield, and safety.
化学反应分析
Types of Reactions
3-(1,1-Difluoropropyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the aniline ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amine.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine, often in the presence of a catalyst like iron(III) chloride, are used for halogenation.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nitration: 3-(1,1-Difluoropropyl)-4-nitroaniline
Halogenation: 3-(1,1-Difluoropropyl)-4-chloroaniline
Reduction: this compound from its nitro derivative
科学研究应用
3-(1,1-Difluoropropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substituents can influence the reactivity and properties of the resulting compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs.
Medicine: Research into fluorinated aniline derivatives has shown potential in developing new therapeutic agents with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 3-(1,1-Difluoropropyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability.
相似化合物的比较
Similar Compounds
- 3-(1,1-Difluoroethyl)aniline
- 3-(1,1-Difluoromethyl)aniline
- 3-(1,1-Difluorobutyl)aniline
Uniqueness
3-(1,1-Difluoropropyl)aniline is unique due to the specific positioning of the difluoropropyl group, which can significantly influence its chemical reactivity and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of various fluorinated compounds.
属性
IUPAC Name |
3-(1,1-difluoropropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFTVOAEAJGAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)
![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)
